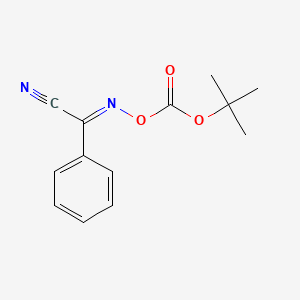

2-(Boc-oxyimino)-2-phenylacetonitrile

Description

BenchChem offers high-quality 2-(Boc-oxyimino)-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-oxyimino)-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl [(E)-[cyano(phenyl)methylidene]amino] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWYQAQQADNEIC-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58632-95-4 | |

| Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl α-cyanobenzylaminyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Boc-oxyimino)-2-phenylacetonitrile (BOC-ON): A Technical Guide to Amine Protection and Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Principles, Self-Validating Protocols, and Downstream Applications

Executive Summary & Chemical Identity

2-(Boc-oxyimino)-2-phenylacetonitrile, universally known as BOC-ON (CAS: 58632-95-4), is a premier reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amines. In the landscape of modern organic and peptide synthesis, the selective protection of nucleophilic amines is critical to preventing unwanted side reactions. BOC-ON provides a thermodynamically favorable, highly efficient pathway to achieve this protection under mild conditions, making it an indispensable tool for .

Quantitative Physicochemical Profiling

Understanding the physical properties of BOC-ON is essential for optimizing solvent systems and storage conditions. The table below summarizes its core quantitative data[1][2].

| Property | Value / Description |

| Chemical Name | 2-(Boc-oxyimino)-2-phenylacetonitrile |

| Synonyms | BOC-ON, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile |

| CAS Number | 58632-95-4 |

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| Melting Point | 85 - 89 °C |

| Appearance | White crystal or crystalline powder |

| Solubility | Soluble in EtOAc, ether, benzene, dioxane, acetone. Insoluble in water. |

| Storage Temperature | -20 °C (Moisture sensitive) |

Mechanistic Superiority of BOC-ON

Historically, N-alpha protection relied heavily on reagents like tert-butoxycarbonyl azide (Boc-azide). However, Boc-azide is thermally unstable and prone to , necessitating hazardous heating (50-60°C) to drive the reaction.

BOC-ON circumvents these thermodynamic liabilities. It reacts rapidly and quantitatively with amino acids at room temperature. The mechanism involves the nucleophilic attack of the free amine on the electrophilic carbonate carbon of BOC-ON. The leaving group, an oxime byproduct (2-hydroxyimino-2-phenylacetonitrile), is highly stable. This stability drives the reaction forward with an exceptional thermodynamic yield and allows for simple downstream removal[3].

Logical mechanism of amine protection via BOC-ON.

Self-Validating Experimental Protocol for N-Boc Protection

As a Senior Application Scientist, I emphasize protocols that build in their own validation checkpoints. The following methodology for N-Boc protection using BOC-ON leverages differential solubility to ensure product purity without the need for complex chromatography[4].

Step-by-Step Methodology

1. Dissolution (Phase Homogenization): Dissolve the amino acid (1.0 equivalent) and triethylamine (TEA, 1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (or acetone and water).

-

Causality: TEA deprotonates the zwitterionic amino acid, rendering the amine a potent nucleophile. The is critical; it simultaneously solvates the highly polar amino acid salt and the lipophilic BOC-ON reagent, ensuring a homogenous reaction matrix.

2. Reagent Addition: Add BOC-ON (1.1 equivalents) to the solution at room temperature (25°C) under continuous stirring.

-

Causality: A slight 10% excess of BOC-ON ensures complete conversion of the amine without complicating downstream purification. Room temperature is sufficient due to the high electrophilicity of BOC-ON, preventing thermal degradation.

3. Reaction Progression: Stir the mixture for 2-3 hours.

-

Validation Checkpoint: The reaction progress can be monitored via Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-positive free amine spot confirms complete conversion[5].

4. Byproduct Extraction (Self-Validating Step): Wash the reaction mixture with diethyl ether or ethyl acetate (3 times).

-

Causality: The oxime byproduct and unreacted BOC-ON are highly lipophilic and partition entirely into the organic layer. The target Boc-protected amino acid remains in the aqueous layer as a water-soluble TEA salt. This differential solubility acts as a built-in validation step: if the aqueous layer is isolated, the organic impurities are guaranteed to be removed.

5. Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using cold 1N HCl.

-

Causality: Acidification protonates the carboxylate group of the Boc-amino acid, drastically reducing its aqueous solubility and forcing it into its neutral, lipophilic state.

6. Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 times). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure Boc-protected amino acid.

Step-by-step experimental workflow for Boc-protection.

Downstream Applications in Peptide Synthesis

In Solid Phase Peptide Synthesis (SPPS), the Boc protecting group is a cornerstone of the Boc/Bzl orthogonal strategy. BOC-ON is frequently utilized to prepare the foundational building blocks for this workflow[4][6].

Once the peptide chain is elongated, the N-terminal Boc group is removed using moderate acidic conditions, typically6[6]. The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl carbocation and carbon dioxide. To prevent the highly reactive tert-butyl carbocation from alkylating sensitive residues (e.g., Tryptophan, Cysteine, Methionine), scavengers such as dithioethane (DTE) are incorporated into the cleavage cocktail[6].

Handling, Safety, and Storage

BOC-ON is moisture-sensitive and must be stored at -20°C under an inert atmosphere (e.g., dry argon or nitrogen) to maintain its >99% purity[1][7]. Prolonged exposure to room temperature and ambient humidity leads to gradual decomposition and the evolution of carbon dioxide gas. Standard PPE, including eyeshields, gloves, and N95-equivalent respirators, should be employed during handling, as the compound is an irritant and toxic if swallowed[8].

References

Sources

- 1. thomassci.com [thomassci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Boc-ON, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.it]

- 8. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | TCI AMERICA [tcichemicals.com]

Boc-ON chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): A Cornerstone Reagent for Amine Protection

Introduction

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic protection and deprotection of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary shield to prevent unwanted side reactions and to direct the course of a synthetic sequence. The tert-butyloxycarbonyl (Boc) group stands out as one of the most widely employed protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, a highly efficient and reliable reagent for the introduction of the Boc protecting group. We will delve into its chemical structure, mechanism of action, practical applications with detailed protocols, and the critical aspects of its handling and storage, offering researchers, scientists, and drug development professionals a thorough resource to leverage the full potential of this versatile reagent.

Boc-ON: Core Chemical Information

Chemical Structure

Boc-ON is an oxime-based reagent characterized by a tert-butoxycarbonyl group attached to an oxime nitrogen, which is double-bonded to a carbon atom bearing a phenyl group and a nitrile group.

Caption: 2D Chemical Structure of Boc-ON.

IUPAC Name and Synonyms

-

IUPAC Name: tert-butyl N-[cyano(phenyl)methylidene]oxycarbamate.[3]

-

Synonyms: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, Boc-ON, 2-(Boc-oxyimino)-2-phenylacetonitrile.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [5] |

| Molecular Weight | 246.27 g/mol | [5] |

| Appearance | White solid/powder | [4] |

| Melting Point | 87-89 °C | [5] |

| Solubility | Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water. | [5] |

| CAS Number | 58632-95-4 | [6] |

The Chemistry of Boc-ON: Mechanism and Application

Mechanism of Amine Protection

The introduction of the Boc group onto an amine using Boc-ON proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Boc group in Boc-ON.[2] This is a highly efficient process, often carried out in the presence of a mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[2]

The reaction proceeds through a tetrahedral intermediate, which then collapses, leading to the formation of the N-Boc protected amine and the oxime byproduct, 2-hydroxyimino-2-phenylacetonitrile.[5] The formation of this stable and easily removable byproduct is a key advantage of using Boc-ON.

Caption: Boc Protection Workflow with Boc-ON.

Advantages of Boc-ON Over Other Boc Reagents

Boc-ON offers several distinct advantages over other common Boc-introducing reagents like di-tert-butyl dicarbonate (Boc₂O) and tert-butyl azidoformate (Boc-N₃):

-

Reaction Rate and Conditions: Boc-ON reacts simply and rapidly with amino acids at room temperature.[5] This is in contrast to Boc-azide which can require elevated temperatures of 50-60°C.[5]

-

Byproduct Removal: The oxime byproduct generated from Boc-ON is easily and completely removed from the reaction mixture by extraction with common organic solvents like ether, ethyl acetate, or benzene.[5]

-

Safety: Boc-azide is thermally unstable and can decompose with apparent detonation at temperatures above 80°C, posing a significant safety hazard.[5] Boc-ON is a more stable and safer alternative.

Experimental Protocols for Boc Protection using Boc-ON

General Protocol for the Protection of Amino Acids

This protocol is adapted from the general procedure described for the t-butoxycarbonylation of amino acids.[5]

-

Dissolution: To a stirred solution of the amino acid (10 mmol) and triethylamine (15 mmol) in a mixture of water (6 ml) and dioxane (6 ml) at room temperature, add Boc-ON (11 mmol).

-

Reaction: Stir the mixture at room temperature. The mixture should become homogeneous within 1 hour. Continue stirring for an additional 2 hours.

-

Work-up:

-

Add water (15 ml) and ethyl acetate (20 ml) to the reaction mixture.

-

Separate the aqueous layer and wash it with ethyl acetate (20 ml) to remove the oxime byproduct. For amino acids with lipophilic side chains, using ether for extraction is recommended to ensure a contaminant-free product.[5]

-

Acidify the aqueous layer with 5% citric acid solution or cold 1N hydrochloric acid until the pH is approximately 3.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 ml).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol for the Protection of a Primary Aliphatic Amine

While the primary application of Boc-ON is in peptide synthesis, the general principle can be extended to other primary and secondary amines. The following is a general protocol that can be adapted.

-

Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base like triethylamine (1.2 - 2.0 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a solution of Boc-ON (1.1 - 1.5 equiv) in the same solvent to the stirring amine solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Deprotection of Boc-Protected Amines

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions.[2] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol are commonly used.[7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Standard Deprotection Protocol

-

Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) to the solution at room temperature.

-

Reaction: Stir the mixture for 15-60 minutes. The progress of the reaction can be monitored by TLC.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Product Isolation: The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.

Safety, Storage, and Handling

-

Toxicity and Handling: Contact with Boc-ON may cause irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. Standard safe laboratory practices, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this material.[5]

-

Storage: Boc-ON should be stored in a brown bottle in a freezer (-20°C) to prolong its shelf life. After several weeks at room temperature, it undergoes gradual decomposition with the evolution of carbon dioxide.[5]

Conclusion

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) has established itself as a valuable and efficient reagent for the introduction of the Boc protecting group in organic synthesis. Its rapid reaction kinetics, mild reaction conditions, and the ease of removal of its byproduct make it a superior choice in many applications, particularly in the delicate and precise art of peptide synthesis. The robust and well-documented chemistry of Boc-ON, from protection to deprotection, provides chemists with a reliable tool to navigate complex synthetic pathways. A thorough understanding of its properties, mechanism, and handling, as outlined in this guide, is essential for its safe and effective implementation in the laboratory, ultimately contributing to the advancement of chemical research and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18314. [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Fiveable. (2025, August 15). Boc Definition. Retrieved from [Link]

-

J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 2.4 – IUPAC Nomenclature – Page 2. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 58632-95-4 | Product Name : 2-(Boc-oxyimino)-2-phenylacetonitrile. Retrieved from [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Online CAS Number 58632-95-4 - TRC - 2-(tert-Butoxycarbonyloxyimino)phenylacetonitrile | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 [chemicalbook.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

The Physicochemical Profile and Synthetic Utility of Boc-ON: A Technical Whitepaper

Prepared by: Senior Application Scientist, Synthetic Biology & Peptide Chemistry Target Audience: Researchers, Chemists, and Drug Development Professionals

Executive Summary

In multi-step organic synthesis and peptide engineering, the selective protection of amine functional groups is a critical operation. While di-tert-butyl dicarbonate (Boc₂O) is widely used today, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile—commonly known as Boc-ON —remains a cornerstone reagent for the tert-butoxycarbonylation of amino acids. First introduced by Itoh et al. in 1975, Boc-ON offers distinct mechanistic advantages, particularly regarding thermal stability and byproduct removal[1].

As an application scientist, I have designed this whitepaper to move beyond basic datasheets. Here, we will dissect the physicochemical properties of Boc-ON, explore the causality behind its reaction mechanics, and provide a self-validating, field-proven protocol for amine protection.

Physicochemical Profiling

Understanding the physical and chemical properties of Boc-ON is the first step toward optimizing its use in the laboratory. The compound's solubility profile directly dictates the choice of biphasic or co-solvent systems during synthesis.

Table 1: Core Physical and Chemical Properties of Boc-ON

| Property | Value |

| IUPAC Name | tert-butyl [(E)-[cyano(phenyl)methylidene]amino] carbonate |

| Molecular Formula | C₁₃H₁₄N₂O₃[2] |

| Molecular Weight | 246.26 g/mol [2] |

| Melting Point | 85–89 °C[1] |

| Boiling Point | 324.1 °C (at 760 mmHg)[2] |

| Density | 1.1 ± 0.1 g/cm³[2] |

| Appearance | White to slightly beige crystalline powder[3] |

| Solubility | Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone; Soluble in methanol; Insoluble in water and petroleum ether[1]. |

Causality in Solubility: The highly lipophilic nature of the phenyl ring and the tert-butyl group renders Boc-ON completely insoluble in water[1]. Because target amino acids are typically water-soluble zwitterions, reactions must be conducted in a miscible organic-aqueous co-solvent system (e.g., 50% aqueous dioxane) to ensure both reagents remain in the active solution phase[1].

Mechanistic Dynamics & Reagent Selection

Why choose Boc-ON?

Historically, tert-butoxycarbonyl azide (Boc-N₃) was utilized for amine protection. However, Boc-N₃ is thermally unstable and poses a severe detonation risk at temperatures exceeding 80 °C[1]. Boc-ON eliminates this hazard while maintaining high reactivity at room temperature[1].

The Reaction Mechanism

The protection of an amine using Boc-ON proceeds via nucleophilic acyl substitution .

-

The nucleophilic amine attacks the carbonyl carbon of the Boc group.

-

The leaving group is the oxime anion of 2-hydroxyimino-2-phenylacetonitrile.

-

Electronic Causality: The electron-withdrawing cyano (-C≡N) and phenyl groups stabilize the resulting oxime anion. This stabilization makes the oxime an exceptional leaving group, driving the reaction to quantitative yields rapidly under mild conditions.

Experimental Methodology: Amine Protection Protocol

To guarantee reproducibility, a protocol must be a self-validating system where the purpose of every step is clear. Below is the standardized methodology for the tert-butoxycarbonylation of amino acids using Boc-ON.

Step-by-Step Workflow

Step 1: Substrate Solubilization

-

Action: Dissolve 10 mmol of the target amino acid and 15 mmol of triethylamine (TEA) in 50% aqueous dioxane (or 50% aqueous acetone)[1].

-

Causality: Amino acids exist as neutral zwitterions in solution, making the amine nitrogen non-nucleophilic. TEA deprotonates the ammonium ion to yield a highly nucleophilic free amine. The aqueous portion dissolves the amino acid salt, while the dioxane ensures the lipophilic Boc-ON remains fully dissolved[1].

Step 2: Reagent Addition

-

Action: Add 11 mmol (a 10% molar excess) of Boc-ON to the solution. Stir at room temperature for 2 to 4 hours[1].

-

Causality: A 10% excess ensures complete conversion of the amine substrate without generating an unmanageable volume of oxime byproduct[1].

Step 3: Solvent Evaporation (Critical Step)

-

Action: Concentrate the reaction mixture under reduced pressure to remove the dioxane or acetone[1].

-

Causality: If dioxane (which is miscible with both water and organic solvents) is left in the mixture, it acts as a phase-transfer agent during the subsequent extraction. This would cause the lipophilic oxime byproduct to bleed into the aqueous layer, severely compromising the purity of the final N-Boc amino acid[1].

Step 4: Byproduct Extraction

-

Action: Dilute the remaining aqueous layer with water and extract 2–3 times with diethyl ether or benzene[1].

-

Causality: The oxime byproduct (2-hydroxyimino-2-phenylacetonitrile) is highly lipophilic and partitions exclusively into the organic ether layer. The desired N-Boc amino acid, existing as a carboxylate salt in the basic environment, remains safely isolated in the aqueous layer[1].

Step 5: Acidification and Isolation

-

Action: Cool the aqueous layer and carefully acidify to pH 2 using cold 1N hydrochloric acid. Extract the liberated N-Boc amino acid into ethyl acetate[1].

-

Causality: Acidification protonates the carboxylate, converting the N-Boc amino acid into a lipophilic free acid that easily partitions into ethyl acetate. Using cold acid prevents the unwanted acid-catalyzed cleavage of the newly formed, acid-sensitive Boc protecting group[1].

Process Visualization

Workflow for amine protection using Boc-ON and byproduct removal.

Storage, Stability, and Safety Guidelines

The structural reactivity that makes Boc-ON an excellent Boc-donor also dictates strict handling parameters.

-

Degradation Pathway: Boc-ON is moisture-sensitive and undergoes gradual decomposition at room temperature, evolving carbon dioxide (CO₂) gas[1],[4].

-

Storage Protocol: The reagent must be stored in a brown glass bottle (to prevent photolytic degradation) in a freezer at -20 °C[1],[4].

-

Safety Warning: If left at room temperature in a tightly stoppered bottle for extended periods, the continuous evolution of CO₂ can cause dangerous pressure buildup, potentially leading to the rupture or explosion of the container[4]. Always observe standard laboratory safety precautions and handle the reagent in a well-ventilated fume hood[1].

References

-

BOC-ON | CAS#:58632-95-4 , Chemsrc,[Link]

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile , Chongqing Chemdad Co., [Link]

Sources

The Mechanistic and Methodological Framework of BOC-ON in Peptide Synthesis

Executive Summary

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile , universally known as BOC-ON , is a highly crystalline, stable reagent utilized in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines and amino acids (1)[1]. Introduced by Itoh et al. in 1975, BOC-ON fundamentally shifted peptide synthesis protocols by providing a safe, high-yielding alternative to tert-butyl azidoformate (Boc-azide), a reagent notorious for its thermal instability and severe detonation risks at temperatures above 80 °C (2)[2]. This whitepaper explores the exact mechanism of action, the causality behind its experimental workflows, and the self-validating nature of its purification protocols.

Mechanism of Action: Nucleophilic Acyl Substitution

The core function of BOC-ON relies on a classic nucleophilic acyl substitution pathway. The reaction is thermodynamically driven by the electrophilicity of the carbonyl carbon on the Boc group and the exceptional leaving-group ability of the oxime derivative.

-

Nucleophilic Attack : The unprotonated free amine of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tert-butoxycarbonyl group of BOC-ON.

-

Tetrahedral Intermediate Formation : The attack forces the pi electrons of the carbonyl double bond onto the adjacent oxygen atom, generating a transient, negatively charged tetrahedral intermediate.

-

Collapse and Expulsion : The intermediate rapidly collapses to reform the carbonyl double bond. This collapse cleaves the C–O bond, expelling the leaving group—the 2-phenyl-2-cyanooximate anion.

-

Proton Transfer : A base (typically triethylamine) abstracts a proton from the positively charged nitrogen of the newly formed amide, yielding the stable N-Boc-protected amino acid and the oxime byproduct (2-hydroxyimino-2-phenylacetonitrile).

Logical flow of the nucleophilic acyl substitution mechanism of BOC-ON.

Experimental Methodology: A Self-Validating Protocol

The synthesis of N-Boc amino acids using BOC-ON is engineered as a self-validating system. By manipulating pH and solubility, the protocol inherently purifies the product without the need for complex chromatography (3)[3]. The following outlines the standard protection of an amino acid (e.g., L-Phenylalanine or L-Tryptophan).

Step 1: Solubilization and Deprotonation

Protocol : Dissolve 10 mmol of the amino acid in a 1:1 mixture of water (6 mL) and a water-miscible organic solvent like dioxane or acetone (6 mL). Add 1.5 equivalents of triethylamine (TEA) (1)[1]. Causality : Amino acids exist as zwitterions and are insoluble in pure organic solvents. The aqueous layer dissolves the amino acid, while the organic layer ensures the lipophilic BOC-ON will dissolve. TEA is critical; it deprotonates the ammonium ion (pKa ~9.5), converting it into the highly nucleophilic free amine required for the initial attack.

Step 2: Coupling Reaction

Protocol : Add 1.1 equivalents of BOC-ON to the stirred solution at room temperature. Stir for 2 to 3 hours (3)[3]. Causality : A 10% excess of BOC-ON ensures complete conversion of the amino acid (2)[2]. The reaction proceeds smoothly at room temperature because the oxime leaving group makes BOC-ON highly reactive, avoiding the dangerous 50–60 °C heating required by older reagents like Boc-azide[2]. As the lipophilic N-Boc group attaches to the amino acid, the mixture typically becomes homogeneous[1].

Step 3: Orthogonal Byproduct Extraction

Protocol : Dilute the mixture with water (15 mL) and extract multiple times with ethyl ether or ethyl acetate (3)[3]. Causality : This is the primary self-purifying step. The unreacted BOC-ON and the cleaved oxime byproduct partition exclusively into the organic layer[2]. Meanwhile, the target N-Boc amino acid remains trapped in the aqueous layer because its carboxylic acid group is deprotonated (existing as a water-soluble triethylammonium salt).

Step 4: Acidification and Product Isolation

Protocol : Acidify the aqueous layer to pH 2.5 using cold 2.5 N hydrochloric acid or a 5% citric acid solution. Extract the resulting turbid solution with a fresh organic solvent (e.g., methylene chloride or ethyl acetate), dry over anhydrous sodium sulfate, and evaporate under reduced pressure (3)[3]. Causality : Lowering the pH protonates the carboxylate group, neutralizing the molecule and drastically reducing its water solubility. The N-Boc amino acid becomes lipophilic and migrates into the organic extraction layer. The Boc group is stable to cold, dilute aqueous acid for the short duration of the extraction, preventing premature deprotection.

Step-by-step experimental workflow for amino acid protection using BOC-ON.

Quantitative Data & Comparative Analysis

While di-tert-butyl dicarbonate (Boc₂O) is widely used today due to its gaseous byproduct (CO₂), BOC-ON remains highly relevant for specific aqueous-organic solvent systems and when precise stoichiometric control without gas evolution is required. The Boc group introduced by BOC-ON is highly stable to bases and catalytic hydrogenation, making it perfectly orthogonal to base-labile groups (like Fmoc) in solid-phase peptide synthesis (SPPS) (4)[4].

Quantitative Comparison of Boc-Protecting Reagents

| Reagent | Reaction Temp | Typical Yield | Safety Profile | Byproduct Management |

| BOC-ON | Room Temp | 85–99% | Highly stable, safe | Liquid/solid oxime; easily removed via ether extraction |

| Boc-Azide | 50–60 °C | Variable | Explosive (>80 °C) | Azide byproducts; hazardous disposal required |

| Boc-Anhydride (Boc₂O) | Room Temp | >90% | Stable, safe | CO₂ gas and tert-butanol; evaporates automatically |

References

-

Product Class 11: Peptides , Thieme-Connect. 4

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile 58632-95-4 , TCI Chemicals. 1

-

BOC-ON , Sigma-Aldrich. 2

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE , Organic Syntheses Procedure. 3

Sources

The Enduring Utility of 2-(Boc-oxyimino)-2-phenylacetonitrile in Modern Synthesis: A Technical Guide

An in-depth exploration of the nomenclature, synthesis, mechanism, and application of a versatile Boc-protecting reagent for researchers, scientists, and drug development professionals.

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic protection and deprotection of amine functionalities is a cornerstone of success. Among the arsenal of reagents developed for this purpose, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, has carved a significant niche. This technical guide provides a comprehensive overview of this reagent, from its fundamental chemical identity to its practical applications, offering field-proven insights for its effective use.

Chemical Identity and Nomenclature: A Multifaceted Profile

2-(Boc-oxyimino)-2-phenylacetonitrile is known by a variety of synonyms and identifiers, which are crucial for accurate literature searching and chemical sourcing. A comprehensive list is provided below for clarity and cross-referencing.

| Identifier Type | Value |

| Primary Name | 2-(Boc-oxyimino)-2-phenylacetonitrile |

| Systematic (IUPAC) Name | tert-butyl [(E)-[cyano(phenyl)methylidene]amino] carbonate[] |

| Common Synonyms | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, Boc-ON[2] |

| 2-Butoxycarbonyloximino-2-phenylacetonitrile[] | |

| Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester[] | |

| N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide[] | |

| CAS Number | 58632-95-4[2] |

| EC Number | 261-370-9[2] |

| MDL Number | MFCD00001863[2] |

| Beilstein/REAXYS Number | 2217296[2] |

| Molecular Formula | C₁₃H₁₄N₂O₃[2] |

| Molecular Weight | 246.26 g/mol [2] |

Synthesis of 2-(Boc-oxyimino)-2-phenylacetonitrile

The synthesis of Boc-ON is a well-established procedure, typically involving the reaction of 2-hydroxyimino-2-phenylacetonitrile with a suitable chloroformate in the presence of a base. A representative synthetic workflow is outlined below.

Advantages in Synthetic Chemistry

While di-tert-butyl dicarbonate (Boc anhydride) is a more common reagent for Boc protection, Boc-ON offers several distinct advantages that make it a valuable tool in specific synthetic contexts:

-

Crystalline Solid: Boc-ON is a stable, crystalline solid that is easy to handle and weigh accurately, in contrast to the often-liquid or low-melting solid nature of Boc anhydride.

-

Ease of Byproduct Removal: The primary byproduct of the reaction, 2-hydroxyimino-2-phenylacetonitrile, is readily removed by extraction, simplifying the purification of the desired Boc-protected product. [3]This is particularly beneficial in solution-phase synthesis.

-

High Reactivity: Boc-ON is a highly reactive reagent, allowing for efficient protection of amines under mild conditions, often at room temperature. [3]

Experimental Protocols

The following protocols provide a starting point for the use of 2-(Boc-oxyimino)-2-phenylacetonitrile in the protection of amino acids. Optimization may be required depending on the specific substrate.

General Protocol for the Boc-Protection of an Amino Acid

This protocol is a general procedure that can be adapted for various amino acids.

Materials:

-

Amino Acid

-

2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)

-

Triethylamine

-

Dioxane

-

Water

-

Ethyl acetate

-

5% Citric acid solution

Procedure:

-

Dissolve the amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of dioxane and water.

-

To this solution, add 2-(Boc-oxyimino)-2-phenylacetonitrile (1.1 eq) and stir at room temperature.

-

The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water and extract the aqueous phase with ethyl acetate to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.

-

Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol for the Boc-Protection of L-Tryptophan

This protocol is specifically for the protection of the amino acid L-tryptophan. [4] Materials:

-

L-Tryptophan (2.05 g, 10 mmol)

-

Triethylamine (2.10 mL, 15 mmol)

-

Water (6 mL)

-

Dioxane (6 mL)

-

2-(Boc-oxyimino)-2-phenylacetonitrile (2.71 g, 11 mmol)

-

Ethyl acetate (20 mL)

-

5% Citric acid solution

Procedure:

-

To a solution of L-tryptophan and triethylamine in water, add dioxane and 2-(Boc-oxyimino)-2-phenylacetonitrile at room temperature. [4]2. Stir the mixture; it should become homogeneous within 1 hour. Continue stirring for an additional 2 hours. [4]3. Add water and ethyl acetate, then acidify with a 5% citric acid solution. [4]4. Extract the product with ethyl acetate. [4]5. The organic extract is then processed in the usual manner (dried and concentrated) to yield the product. [4]A yield of 99% has been reported for this procedure. [4]

Protocol for the Selective ε-Amino Protection of Lysine

The selective protection of the side-chain amino group of lysine is a common requirement in peptide synthesis. This can be achieved using a copper(II) complex to temporarily protect the α-amino and carboxyl groups.

Materials:

-

L-Lysine hydrochloride

-

Sodium bicarbonate

-

Copper(II) sulfate pentahydrate

-

2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)

-

Acetone

-

Methanol

-

8-Quinolinol

Procedure:

-

Prepare the copper(II) complex of lysine by reacting L-lysine hydrochloride with copper(II) sulfate in the presence of sodium bicarbonate. [5]2. To the copper complex suspension, add a solution of Boc-ON in acetone. [5]3. Stir the reaction mixture for several hours.

-

Decompose the excess Boc-ON with methanol. [5]5. Isolate the copper complex of Nε-Boc-L-lysine by filtration. [5]6. Remove the copper by treating the complex with 8-quinolinol. [5]7. Filter off the copper(II) 8-quinolinolate and isolate the Nε-Boc-L-lysine from the filtrate.

Safety and Handling

2-(Boc-oxyimino)-2-phenylacetonitrile is a combustible solid and should be handled with appropriate personal protective equipment, including eyeshields and gloves. [2]It is recommended to store the reagent at -20°C to ensure its long-term stability. [2]For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(Boc-oxyimino)-2-phenylacetonitrile, or Boc-ON, remains a highly relevant and effective reagent for the introduction of the Boc protecting group in organic synthesis. Its stability as a crystalline solid, high reactivity, and the ease of removal of its byproducts offer tangible advantages in many synthetic applications. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and protocols is key to leveraging its full potential in the synthesis of complex molecules and peptides.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved March 11, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024, January 2). Total Synthesis. Retrieved March 11, 2026, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

-

BOC Protection and Deprotection - BZ Chemical. (2019, August 10). Retrieved March 11, 2026, from [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved March 11, 2026, from [Link]

-

Boc Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Retrieved March 11, 2026, from [Link]

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile - (CAS 58632-95-4) - Peptides. (n.d.). Retrieved March 11, 2026, from [Link]

- CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents. (n.d.).

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.

-

Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. Retrieved March 11, 2026, from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (n.d.). J-STAGE. Retrieved March 11, 2026, from [Link]

-

Protecting Groups - chem.iitb.ac.in. (2020, October 26). Retrieved March 11, 2026, from [Link]

Sources

Methodological & Application

Application Notes: Standard Reaction Conditions for N-Boc Protection Using Boc-ON

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust protection for primary and secondary amines. Its widespread use is attributed to its stability across a range of chemical environments and its facile, acid-labile removal. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, offers distinct advantages, particularly in the context of peptide synthesis. This guide provides an in-depth analysis of Boc-ON, detailing its mechanism of action, standard reaction protocols, substrate considerations, and a comparative analysis with (Boc)₂O to equip researchers with the knowledge for its effective application.

Introduction: The Role and Advantages of Boc-ON

Boc-ON is a crystalline, stable, and highly efficient electrophilic source of the Boc group. It is particularly valued in the synthesis of N-Boc-amino acids.[1][] Its primary advantages include:

-

High Reactivity and Yields: Boc-ON reacts rapidly and cleanly with the nucleophilic amino group of amino acids at ambient temperatures, typically affording high yields of the desired carbamate.[1]

-

Operational Simplicity: The reaction generates a water-insoluble oxime byproduct, 2-hydroxyimino-2-phenylacetonitrile, which can be easily and thoroughly removed from the reaction mixture by simple extraction, simplifying purification.[1][]

-

Enhanced Safety Profile: Compared to other historical reagents like tert-butoxycarbonyl azide (Boc-N₃), which is thermally unstable and potentially explosive, Boc-ON is a much safer alternative for laboratory and process scale-up.[1]

-

Stability: Boc-ON is a stable solid that can be stored for extended periods under appropriate conditions (refrigerated and protected from light) with minimal decomposition.[1][3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The protection of an amine with Boc-ON proceeds through a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of Boc-ON. This forms a transient tetrahedral intermediate, which subsequently collapses. The carbon-oxygen bond of the oxime is cleaved, releasing the stable, N-Boc protected amine and the 2-phenylacetonitrile oxime leaving group. The reaction is typically facilitated by a base, which deprotonates the amine salt or enhances the nucleophilicity of the free amine.

Caption: General mechanism for N-Boc protection using Boc-ON.

Core Application: N-Boc Protection of Amino Acids

Boc-ON is exceptionally well-suited for the protection of α-amino acids. The standard conditions are mild, reliable, and have been extensively documented.

Protocol 1: General Procedure for the Boc Protection of an Amino Acid

This protocol is adapted from the established procedure for the synthesis of t-Boc-L-tryptophan.[1]

Materials:

-

Amino Acid (1.0 eq)

-

Boc-ON (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Solvent: 50% Aqueous Dioxane or 50% Aqueous Acetone

-

Ethyl Acetate (for extraction)

-

1 M Citric Acid or 1 N HCl (for acidification)

-

Saturated Sodium Bicarbonate Solution (optional, for workup)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) and triethylamine (15 mmol) in 20 mL of the chosen aqueous solvent system (e.g., 10 mL water + 10 mL dioxane). Stir until a clear solution is obtained. Note: For amino acid hydrochloride salts, an additional equivalent of base is required.

-

Addition of Boc-ON: Add Boc-ON (11 mmol) to the stirred solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the mixture for 4-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), watching for the consumption of the starting amino acid.

-

Solvent Removal (Optional): If a solvent other than dioxane was used, it is recommended to remove it under reduced pressure to improve the efficiency of the subsequent extraction.[1]

-

Byproduct Extraction: Add 20 mL of water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL) to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct. Note: For amino acids with lipophilic side chains, diethyl ether is recommended for this extraction to prevent loss of product.[1]

-

Acidification: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M citric acid or cold 1 N HCl. The N-Boc protected amino acid will typically precipitate or form an oil.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

-

Workup: Combine the organic extracts from the previous step. Wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-amino acid, which can be further purified by crystallization if necessary.

Broader Substrate Scope and Parameter Optimization

While the primary literature for Boc-ON focuses on amino acids, the underlying chemical principles allow for its application to a broader range of primary and secondary amines. For these substrates, reaction conditions may need to be optimized. The more common and often more cost-effective (Boc)₂O is typically used for general amine protection, but Boc-ON can serve as a valuable alternative.[4]

Key Considerations:

-

Nucleophilicity: The rate of reaction is highly dependent on the amine's nucleophilicity. Aliphatic amines will react faster than aromatic amines. Electron-withdrawing groups on an aromatic ring will further decrease reactivity, potentially requiring longer reaction times or gentle heating.[5]

-

Steric Hindrance: Sterically hindered secondary amines will react more slowly than unhindered primary amines.

-

Base Selection: Triethylamine is a common choice. For amine hydrochloride salts, at least two equivalents of base are necessary. Other organic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as NaOH or NaHCO₃ can also be employed, particularly if the starting material is more soluble in aqueous media.[1]

-

Solvent System: While aqueous dioxane/acetone is standard for amino acids, other common solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) can be used for other amines, especially if anhydrous conditions are preferred.

Table 1: General Reaction Parameters for N-Boc Protection

| Parameter | Amino Acids (with Boc-ON) | General Aliphatic Amines | General Aromatic Amines |

| Boc Reagent | Boc-ON | (Boc)₂O or Boc-ON | (Boc)₂O or Boc-ON |

| Stoichiometry | 1.1 - 1.2 eq | 1.1 - 1.5 eq | 1.2 - 2.0 eq |

| Base | TEA, NaOH, NaHCO₃ (1.5-2.5 eq) | TEA, DIPEA (1.2-2.0 eq) or none | TEA, DIPEA, DMAP (cat.) |

| Solvent | 50% aq. Dioxane, 50% aq. Acetone | THF, DCM, MeCN, MeOH | THF, DCM, MeCN |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Typical Time | 4 - 12 hours | 1 - 8 hours | 12 - 48 hours |

Comparative Analysis: Boc-ON vs. (Boc)₂O

The choice between Boc-ON and (Boc)₂O depends on the specific requirements of the synthesis.

| Feature | Boc-ON | (Boc)₂O (Boc Anhydride) |

| Physical Form | White to off-white crystalline solid[] | Colorless solid or liquid (m.p. 22-24 °C)[6] |

| Primary Use Case | N-Boc protection of amino acids[] | General purpose N-Boc protection of most amines[6] |

| Byproducts | 2-hydroxyimino-2-phenylacetonitrile (solid) | tert-Butanol (liquid) and CO₂ (gas)[7] |

| Workup | Requires extraction to remove solid byproduct[1] | Simpler workup; byproducts are volatile or water-soluble |

| Advantages | Easy removal of non-volatile byproduct; high reactivity | Volatile/soluble byproducts; widely available; cost-effective |

| Disadvantages | More expensive; workup is less atom-economical | Residual reagent can be difficult to remove without chromatography or specialized scavengers |

Experimental Workflow and Troubleshooting

Caption: Standard experimental workflow for Boc protection using Boc-ON.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient base for amine salt. Low nucleophilicity of the amine. Steric hindrance. | Add an additional equivalent of base. Increase reaction time and/or gently heat the reaction (to ~40-50 °C). Consider using (Boc)₂O with a catalytic amount of DMAP for hindered or deactivated amines. |

| Low Yield | Product loss during workup. Incomplete extraction of byproduct. | For lipophilic products, minimize aqueous washes or use diethyl ether for byproduct extraction.[1] Ensure the byproduct is fully removed before acidification to prevent contamination. |

| Side Product Formation | Di-Boc protection of primary amines. | Use a slight excess (1.1 eq) of Boc-ON. Avoid large excesses. This is less common than with (Boc)₂O but can occur. |

| Difficulty Removing Oxime Byproduct | Byproduct co-extracting with product. | Use a less polar solvent like diethyl ether or benzene for the initial extraction of the byproduct.[1] Ensure the pH is basic during this step. |

Conclusion

Boc-ON stands as a highly effective and reliable reagent for the N-Boc protection of amines, demonstrating particular excellence in the derivatization of amino acids for peptide synthesis. Its operational simplicity, safety, and the ease with which its primary byproduct can be removed make it a valuable tool for synthetic chemists. While (Boc)₂O remains the workhorse for general amine protection, a thorough understanding of Boc-ON's specific attributes allows researchers to select the optimal reagent, enhancing the efficiency and success of their synthetic endeavors.

References

-

BZ Chemical. (2019, August 10). BOC Protection and Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16335-16363. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28-33. [Link]

-

Peptides. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile - (CAS 58632-95-4). [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 [chemicalbook.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

applications of 2-(Boc-oxyimino)-2-phenylacetonitrile in medicinal chemistry

Application Note & Protocol Guide: 2-(Boc-oxyimino)-2-phenylacetonitrile (BOC-ON) in Medicinal Chemistry

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Strategic Overview in Medicinal Chemistry

In the synthesis of complex active pharmaceutical ingredients (APIs) and peptide-based therapeutics, the temporary masking of reactive amines is a non-negotiable requirement[1]. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups due to its orthogonality; it is stable to catalytic hydrogenolysis and basic nucleophiles, yet easily cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid)[2][3].

While Di-tert-butyl dicarbonate (Boc 2 O) is the standard reagent for this transformation, 2-(Boc-oxyimino)-2-phenylacetonitrile (BOC-ON) offers distinct tactical advantages in specific medicinal chemistry workflows[4][5]. BOC-ON is a highly stable, crystalline solid that reacts rapidly with amines at room temperature[5][6]. It is particularly favored in solution-phase peptide synthesis and late-stage functionalization where precise stoichiometry, room-temperature reactivity, and the avoidance of gaseous byproducts (other than CO 2 ) are critical[7][8].

Mechanistic Logic & Chemical Causality

The protection of an amine using BOC-ON proceeds via a nucleophilic acyl substitution mechanism[1][2]. The reaction is driven forward by the thermodynamic stability of the leaving groups: carbon dioxide and 2-hydroxyimino-2-phenylacetonitrile (an oxime)[5].

-

Causality of Base Addition: A base, typically triethylamine (Et 3 N), is required to deprotonate the zwitterionic amino acid, rendering the amine a potent nucleophile[2][6].

-

Causality of Solvent Choice: The reaction is typically performed in a 1:1 mixture of 1,4-dioxane and water. Amino acids are highly water-soluble, whereas BOC-ON is lipophilic. The mixed-solvent system ensures both reactants eventually occupy a homogeneous phase, which is visually confirmed when the initially cloudy suspension becomes clear[6][7].

Caption: Mechanistic pathway of amine protection using BOC-ON via nucleophilic acyl substitution.

Comparative Reagent Analysis

Selecting the correct Boc-transfer reagent depends on the physical state requirements, safety protocols, and purification constraints of the synthesis[5].

| Reagent | Physical State | Reaction Temp | Primary Byproducts | Key Advantages / Disadvantages |

| BOC-ON | Solid (mp 87-89 °C) | Room Temp | Oxime, CO 2 | Advantage: Easy to weigh, highly stable, high yields. Oxime byproduct is easily removed by ether extraction[5]. |

| Boc 2 O | Low-melting solid (mp 22-24 °C) | Room Temp | tert-Butanol, CO 2 | Advantage: Byproducts are volatile/water-soluble. Disadvantage: Difficult to weigh accurately due to low melting point[9]. |

| Boc-Azide | Liquid | 50-60 °C | Hydrazoic acid, CO 2 | Disadvantage: Shock-sensitive, thermally unstable (detonates >80 °C), highly toxic. Largely obsolete[5][7]. |

Validated Experimental Protocols

Protocol A: General N-Boc Protection of Amino Acids using BOC-ON

This protocol is a self-validating system designed for the solution-phase protection of standard α -amino acids (e.g., L-Tryptophan, L-Phenylalanine)[4][8].

Reagents Required:

-

Amino Acid (1.0 equiv)

-

Triethylamine (Et 3 N) (1.5 equiv)[6]

-

1,4-Dioxane (Peroxide-free) and Deionized Water[8]

-

Ethyl Acetate (EtOAc) or Diethyl Ether[6]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in 6 mL of deionized water and 6 mL of 1,4-dioxane[4]. Add Et 3 N (15 mmol) dropwise. Logic: The base deprotonates the amino acid, bringing it into solution.

-

Reagent Addition: Add BOC-ON (11 mmol) to the stirred mixture at room temperature[4].

-

Reaction Monitoring: Stir the mixture for 2 to 3 hours. The reaction is self-indicating; the initially turbid suspension will become completely homogeneous as the lipophilic BOC-ON is consumed and converted into the water-soluble Boc-amino acid triethylammonium salt[4][6].

-

Primary Extraction (Byproduct Removal): Dilute the reaction with 15 mL of water. Extract the aqueous phase with two 20-mL portions of EtOAc or Diethyl Ether[4][6].

-

Critical Causality: Do not skip this step. At this alkaline pH, the desired Boc-amino acid remains in the aqueous layer as a salt, while the cleaved oxime byproduct (2-hydroxyimino-2-phenylacetonitrile) partitions into the organic layer, allowing for seamless purification without chromatography[5][8].

-

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2.5 using 5% aqueous citric acid[4][6].

-

Critical Causality: Citric acid is used instead of strong mineral acids (like concentrated HCl) to prevent premature acid-catalyzed deprotection of the newly formed Boc group[5].

-

-

Product Isolation: Extract the acidified aqueous layer with three 20-mL portions of EtOAc. The protonated Boc-amino acid now partitions into the organic phase[4][6].

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the Boc-protected amino acid[6][8].

Caption: Step-by-step experimental workflow for the N-Boc protection of amino acids using BOC-ON.

Protocol B: Self-Validation & Troubleshooting

To ensure the integrity of the protection step, the protocol must be validated before proceeding to downstream peptide coupling:

-

Ninhydrin Assay (TLC): Spot the crude product on a silica TLC plate alongside the starting amino acid. Stain with a 0.2% Ninhydrin solution in ethanol and heat.

-

Validation Logic: Primary amines (starting material) will react with Ninhydrin to form a deep purple/blue complex (Ruhemann's purple). A successfully Boc-protected amine lacks the necessary free protons to form this complex and will remain colorless (Ninhydrin negative)[8].

-

-

Oil to Solid Conversion: If the resulting Boc-amino acid is an oil, it can be crystallized by dissolving it in ether and adding 1.0 equivalent of dicyclohexylamine (DCHA). The resulting DCHA-salt will precipitate as a highly pure, stable crystalline solid[5][6].

References

-

Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Syn. Coll. Vol. 6, 203. Retrieved from:[Link]

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-Phenylalanine. Org. Syn. Coll. Vol. 7, 70. Retrieved from:[Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 4. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BOC Protection and Deprotection [bzchemicals.com]

Navigating the Scale-Up of 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON): A Guide for Industrial Synthesis

Introduction: The Enduring Utility of Boc-ON in Modern Drug Development

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, colloquially known in the synthetic chemistry community as Boc-ON, is a cornerstone reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines.[1][2] Its high reactivity, crystalline nature, and the ease of removal of its by-products make it a preferred choice in peptide synthesis and the broader landscape of pharmaceutical and fine chemical manufacturing.[3] The Boc group itself is lauded for its stability across a wide range of reaction conditions and its facile, clean cleavage under acidic conditions.[4][5]

While laboratory-scale preparations of Boc-ON are well-documented, the transition to large-scale industrial production presents a unique set of challenges that demand meticulous consideration of process safety, efficiency, and environmental impact. This comprehensive guide provides a detailed protocol and in-depth analysis of the critical factors for the successful and safe large-scale synthesis of Boc-ON, tailored for researchers, scientists, and drug development professionals.

Deconstructing the Synthesis: A Tale of Two Steps

The synthesis of Boc-ON is a two-step process, beginning with the formation of an oxime intermediate, followed by its conversion to the final product.

Step 1: Oximation of Benzyl Cyanide

The initial step involves the nitrosation of benzyl cyanide at the α-carbon to form 2-hydroxyimino-2-phenylacetonitrile. This reaction is typically achieved by treating benzyl cyanide with an alkyl nitrite in the presence of a base. The widely referenced procedure in Organic Syntheses utilizes methyl nitrite, generated in situ from sodium nitrite and sulfuric acid.[6]

Step 2: Carbamate Formation

The second step is the conversion of the oxime to the final Boc-protected product. This is an O-acylation reaction where the hydroxyl group of the oxime is reacted with a suitable carbonyl source. The classical laboratory preparation employs the highly toxic and volatile phosgene.[6]

Large-Scale Synthesis: Critical Considerations and Strategic Solutions

Scaling up the synthesis of Boc-ON from the benchtop to an industrial setting necessitates a paradigm shift in procedural design, with an amplified focus on safety, reagent selection, and process optimization.

Reagent Selection: Moving Beyond Phosgene

The use of phosgene on a large scale is fraught with extreme hazards, mandating stringent containment and safety protocols. Fortunately, several safer alternatives have been developed for carbamate synthesis.

-

Diphosgene and Triphosgene: Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are solid and liquid phosgene equivalents, respectively, that are easier and safer to handle than gaseous phosgene.[7] They generate phosgene in situ, thereby minimizing the risks associated with handling the free gas.

-

Phosgene-Free Alternatives: A more contemporary and inherently safer approach is to avoid phosgene and its direct surrogates altogether.

-

Di-tert-butyl dicarbonate (Boc₂O): While commonly used for the direct Boc-protection of amines, its application in this specific transformation is less direct but can be explored through alternative synthetic routes.

-

Carbon Dioxide: Green chemistry initiatives have propelled the use of carbon dioxide as a C1 building block for carbamate synthesis, often in the presence of a suitable alkylating agent and base.[1]

-

Other Carbonyl Sources: Reagents like N,N'-carbonyldiimidazole (CDI) and other activated carbonates offer viable, less hazardous alternatives for the carbonylation step.[8]

-

Table 1: Comparison of Carbonylating Agents for Large-Scale Synthesis

| Reagent | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | Gas | High reactivity | Extremely toxic, requires specialized handling |

| Diphosgene | Liquid | Easier to handle than phosgene | Still releases phosgene, toxic |

| Triphosgene | Solid | Safest phosgene equivalent to handle | Can be less reactive than phosgene |

| CO₂ with Alkylating Agent | Gas | Abundant, non-toxic, "green" | May require high pressure, specific catalysts |

| N,N'-Carbonyldiimidazole (CDI) | Solid | Safe and easy to handle | Can be expensive for large-scale use |

Process Safety and Thermal Hazard Management

Both steps of the Boc-ON synthesis involve exothermic reactions, which, if not properly controlled on a large scale, can lead to thermal runaway.[9][10] A thorough thermal hazard assessment is paramount.[11]

-

Step 1: Oximation: The in situ generation of methyl nitrite and its subsequent reaction with benzyl cyanide is exothermic. Key safety considerations include:

-

Controlled Generation of Methyl Nitrite: The rate of addition of sulfuric acid to the sodium nitrite/methanol mixture must be carefully controlled to prevent a dangerous buildup of the explosive and toxic methyl nitrite gas.[12][13] All operations involving methyl nitrite must be conducted in a well-ventilated area, with appropriate scrubbing systems in place.[8][14]

-

Temperature Control: The oximation reaction should be maintained at a low temperature (typically 0-5 °C) to minimize side reactions and control the exotherm.[6]

-

-

Step 2: Carbamate Formation: The reaction of the oxime with the carbonylating agent is also exothermic.

-

Addition Rate: The carbonylating agent should be added portion-wise or via a controlled feed to manage the heat evolution.

-

Cooling Capacity: The reactor must have sufficient cooling capacity to handle the heat generated during the reaction.

-

A critical aspect of thermal hazard assessment is understanding the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction mixture would reach in the event of a cooling failure.[15] This can be estimated through reaction calorimetry studies.

Visualizing the Workflow: From Starting Materials to Final Product

The following diagram illustrates the key stages in the large-scale synthesis of Boc-ON.

Sources

- 1. researchgate.net [researchgate.net]

- 2. kasturiaromatics.com [kasturiaromatics.com]

- 3. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | TCI AMERICA [tcichemicals.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl nitrite - Wikipedia [en.wikipedia.org]

- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 10. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]

- 11. icheme.org [icheme.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103242166A - Method for preparing methyl nitrite gas - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]

Advanced Application Note: N-Boc Protection of Heterocyclic Compounds and Amines using Boc-ON

Introduction & Strategic Rationale

The tert-butoxycarbonyl (Boc) group remains an indispensable protecting moiety in organic synthesis, peptide chemistry, and drug development due to its robust stability against catalytic hydrogenolysis and basic conditions, paired with its facile removal under mild acidic conditions[1]. While di-tert-butyl dicarbonate (Boc₂O) is the most ubiquitous reagent for this transformation, Boc-ON [2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile] offers a highly strategic alternative for the protection of complex heterocyclic compounds, polyamines, and amino acids[2].

Historically, reagents like Boc-azide were used, but their severe thermal instability and explosive hazards necessitated safer alternatives[3]. Boc-ON circumvents these safety risks while providing rapid reaction kinetics at room temperature, excellent yields, and a highly predictable work-up profile[2]. The defining advantage of Boc-ON lies in its byproduct: 2-hydroxyimino-2-phenylacetonitrile (an oxime), which exhibits distinct solubility profiles that allow for complete removal via simple liquid-liquid extraction without the need for chromatographic purification[4].

Mechanistic Insights & Causality

Understanding the molecular causality of Boc-ON protection is critical for optimizing reaction conditions. The reaction proceeds via a nucleophilic acyl substitution pathway.

-

Deprotonation & Activation: A base (typically Triethylamine [TEA] or N,N-Diisopropylethylamine [DIPEA]) is introduced to deprotonate the substrate, increasing the nucleophilicity of the heterocyclic or aliphatic amine[1].

-

Nucleophilic Attack: The lone pair of the nitrogen attacks the electrophilic carbonate carbonyl carbon of the Boc-ON reagent.

-

Collapse & Cleavage: The tetrahedral intermediate collapses, transferring the Boc group to the amine and liberating the oxime leaving group (2-hydroxyimino-2-phenylacetonitrile)[2].

Mechanism of N-Boc transfer from Boc-ON to a nucleophilic amine/heterocycle.

Reagent Selection Matrix

To make informed experimental choices, scientists must weigh Boc-ON against other common reagents. The following table summarizes the quantitative and qualitative data dictating reagent selection[2][3].

| Reagent | Molecular Weight | Operating Temp | Primary Byproduct | Byproduct Removal Strategy | Safety Profile |

| Boc-ON | 246.27 g/mol | 0 °C to RT | 2-hydroxyimino-2-phenylacetonitrile | Ether or Benzene extraction | Stable at RT; Store at -20 °C |

| Boc₂O | 218.25 g/mol | RT to 40 °C | tert-Butanol, CO₂ (gas) | Evaporation / Vacuum | Safe, widely used |

| Boc-Azide | 143.15 g/mol | 50 °C - 60 °C | Hydrazoic acid / Azide salts | Aqueous washing | High Risk (Explosive >80 °C) |

Causality of Choice: Boc-ON is specifically favored when protecting amphiphilic heterocycles (like indole or pyrrole derivatives) or amino acids in aqueous-organic mixtures, as the oxime byproduct can be quantitatively stripped away using diethyl ether, leaving the pure deprotonated product in the aqueous phase[2][4].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . Built-in checkpoints ensure that the researcher can verify the success of each phase before proceeding.

Protocol A: Aqueous-Biphasic Protection (Ideal for Amino Acids & Amphiphilic Heterocycles)

This protocol utilizes a 50% aqueous dioxane or acetone system, leveraging the solubility of the oxime byproduct in ether for seamless purification[2][4].

Step-by-Step Methodology:

-

Solvent Preparation: Pass 1,4-dioxane through a column of neutral alumina to remove peroxides prior to use[4].

-

Dissolution: In a round-bottom flask, dissolve the heterocyclic substrate (10.0 mmol) in 6 mL of water and 6 mL of peroxide-free dioxane[5].

-

Base Addition: Add Triethylamine (TEA) (15.0 mmol, 1.5 equiv). Stir until the mixture is homogenous.

-

Reagent Addition: Add Boc-ON (11.0 mmol, 1.1 equiv) directly to the stirring solution at room temperature.

-

Reaction & Validation: Stir for 2 to 3 hours.

-

Self-Validation Checkpoint: Monitor via TLC (e.g., ethyl acetate–pyridine–acetic acid–water, 10:5:1:3). Spray with ninhydrin. The reaction is complete when the free amine spot (positive ninhydrin) completely disappears[4].

-

-

Byproduct Extraction (Critical Step): Dilute the mixture with 15 mL of water. Extract the turbid solution with four 20 mL portions of diethyl ether. Causality: The ether selectively pulls the oxime byproduct out of the aqueous phase. Failure to perform exhaustive extraction will result in oxime contamination, preventing product crystallization[4].

-

Product Isolation: Acidify the aqueous layer to pH 2.5 using cold 2.5 N HCl. Extract the resulting oily suspension with dichloromethane (3 × 20 mL).

-

Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (bath temp < 30 °C) to yield the pure N-Boc protected compound[4].

Protocol B: Anhydrous Protection (Ideal for Polyamines & Lipophilic Heterocycles)

For substrates that lack a carboxylic acid handle (e.g., piperazine derivatives or diaminodipropylamine), an anhydrous organic protocol is required[6].

Step-by-Step Methodology:

-

Dissolution: Charge a flask with the heterocyclic amine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (approx. 0.5 M concentration)[6].

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.8 equiv). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve Boc-ON (2.0 equiv for dual protection, 1.0 equiv for mono) in THF. Add this dropwise to the substrate solution over 90 minutes to prevent exothermic side reactions[6].

-

Reaction: Stir at 0 °C for 3 hours, then allow to warm to ambient temperature and stir for an additional 20 hours.

-

Work-up: Evaporate the THF. Redissolve the residue in dichloromethane.

-

Washing: Wash the organic layer with 10% NaOH (3x) to remove the oxime byproduct and unreacted Boc-ON, followed by a brine wash. Dry over Na₂SO₄ and concentrate[6].

Step-by-step workflow for Boc-ON protection and oxime byproduct removal.

References

- Benchchem - The Chemistry of the Boc Protecting Group Source: Benchchem URL

- Organic Syntheses - N-tert-BUTOXYCARBONYL-L-PHENYLALANINE Source: Organic Syntheses Procedure URL

- TCI Chemicals - 2-(tert-Butoxycarbonyloxyimino)

- Organic Syntheses - 1,3,5-[tris-piperazine]-triazine Source: Organic Syntheses Procedure URL

- ResearchGate / Angewandte Chemie - Caution with Boc azide!

- Sigma-Aldrich - BOC-ON Product Information & Protocol Notes Source: Sigma-Aldrich Technical Documents URL

Sources